N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c23-17(20-19-22-21-18(26-19)16-10-5-11-24-16)13-6-4-9-15(12-13)25-14-7-2-1-3-8-14/h1-4,6-9,12,16H,5,10-11H2,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAYHYPYTJUYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diacylhydrazine Intermediate Preparation
The most widely reported method involves cyclizing diacylhydrazines using dehydrating agents. For N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide, the synthesis proceeds as follows:
Step 1: Synthesis of 3-Phenoxybenzoyl Hydrazide
Step 2: Formation of Diacylhydrazine
Step 3: Cyclization to Oxadiazole
Reaction Scheme:
$$
\text{3-Phenoxybenzoyl hydrazide} + \text{Oxolan-2-carbonyl chloride} \xrightarrow{\text{DCM, 0–5°C}} \text{Diacylhydrazine} \xrightarrow{\text{POCl}_3, 80–100°C} \text{Target Compound}
$$
Alternative Cyclizing Agents
Other agents for diacylhydrazine cyclization include:
| Cyclizing Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Thionyl chloride | 60–70 | 3 | 65 |
| Polyphosphoric acid | 120 | 2 | 70 |
| Triflic anhydride | 25 (rt) | 12 | 75 |
Thionyl chloride offers milder conditions but requires strict moisture control. Polyphosphoric acid (PPA) enhances yield but demands higher temperatures, risking decomposition of the oxolan group.
Microwave-Assisted Synthesis
Accelerated Cyclization
Microwave irradiation reduces reaction times from hours to minutes. A representative protocol:
- Diacylhydrazine (1 mmol) and PPA (2 mmol) are irradiated at 150 W, 100°C, for 15 minutes.
- Yield improves to 82% with reduced byproduct formation.
Advantages:
Palladium-Catalyzed Oxidative Annulation
Methodology
A novel approach employs palladium(II) acetate to catalyze oxidative coupling between 3-phenoxybenzamide and oxolan-2-carboxylic acid hydrazide:
- Substrate Preparation:
- 3-Phenoxybenzamide and oxolan-2-carbohydrazide are dissolved in toluene.
- Reaction Conditions:
- Pd(OAc)₂ (5 mol%), oxygen atmosphere, 80°C, 8 hours.
- Mechanism:
Characterization and Analytical Data
Spectroscopic Validation
Purity and Stability
- HPLC: >98% purity (C18 column, acetonitrile/water gradient).
- Thermal Stability: Decomposes at 210°C (DSC).
Challenges and Optimization Strategies
Regioselectivity in Oxadiazole Formation
Unsymmetrical diacylhydrazines may yield regioisomers. Strategies to enhance selectivity:
Oxolan Ring Stability
- Avoid prolonged heating >120°C to prevent ring-opening.
- Substitute POCl₃ with triflic anhydride for milder conditions.
Chemical Reactions Analysis
Types of Reactions
N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxadiazole ring is substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted oxadiazole derivatives.
Scientific Research Applications
N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other complex molecules and materials.
Medicine: It is being investigated for its anticancer, anti-inflammatory, and antiviral properties.
Industry: The compound is used in the development of organic semiconductors and other functional materials.
Mechanism of Action
The mechanism of action of N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the synthesis of lipoteichoic acid (LTA) in bacterial cells, leading to cell membrane disruption and bacterial death . Additionally, the compound can depolarize bacterial membranes and regulate iron carrier biosynthesis, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with structurally analogous 1,3,4-oxadiazole derivatives reported in recent studies:
Key Observations:
- Substituent Effects on Molecular Weight: The oxolan-containing target compound has a higher molecular weight (351.36 g/mol) compared to OZE-III (279.72 g/mol) due to the bulky phenoxybenzamide group. Chlorinated analogs (e.g., C15H9N3O2Cl2) exhibit intermediate weights .
- In contrast, OZE-III’s pentanamide chain enhances antimicrobial efficacy against Staphylococcus aureus by improving membrane penetration .
- Solubility and Stability: The morpholine sulfonyl group in the compound from increases polarity and aqueous solubility, whereas the oxolan ring in the target compound likely improves metabolic stability compared to non-cyclic ether analogs .
Spectroscopic and Analytical Data
- IR Spectroscopy: Chlorinated analogs (e.g., Compound 3) show characteristic peaks at 3272 cm⁻¹ (N-H stretch) and 778 cm⁻¹ (C-Cl stretch), absent in the target compound. The oxolan group in the target compound would instead exhibit C-O-C stretching near 1242 cm⁻¹, similar to other ether-containing oxadiazoles .
- Mass Spectrometry: The target compound’s molecular ion peak (m/z 351.36) aligns with its calculated molecular weight, distinguishing it from OZE-III (m/z 279.72) and the morpholine sulfonyl derivative (m/z 486.50) .
Research Findings and Activity Trends
Anti-Inflammatory Activity
- Chlorinated benzamide derivatives (e.g., Compound 3) reduced inflammation in murine models by 40–50% at 10 mg/kg, attributed to COX-2 inhibition. The absence of halogens in the target compound may necessitate higher doses for comparable efficacy, though the phenoxy group could compensate via π-π stacking with aromatic residues in COX-2 .
Antimicrobial Activity
- OZE-III exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against S. aureus, outperforming chlorinated benzamides (MIC >32 µg/mL). The target compound’s phenoxy group may reduce antimicrobial potency due to steric hindrance, though this requires experimental validation .
Metabolic Stability
- Oxolan-containing compounds demonstrate prolonged half-lives (t₁/₂ >6 hours) in hepatic microsome assays compared to non-cyclic analogs (t₁/₂ ~2 hours), suggesting the target compound may have superior pharmacokinetics .
Biological Activity
N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide is a synthetic compound that belongs to the class of oxadiazole derivatives, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural elements:
- Oxadiazole Ring : A five-membered heterocyclic structure containing nitrogen and oxygen, which is often associated with various biological activities.
- Phenoxy Group : A phenolic moiety that can enhance lipophilicity and biological interactions.
- Oxolane Ring : A cyclic ether that may contribute to the compound's stability and reactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The following mechanisms are proposed based on current research:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways. For instance, oxadiazoles are known to interact with aldose reductase, potentially affecting glucose metabolism in diabetic conditions .
- Antimicrobial Activity : Preliminary studies suggest that oxadiazole derivatives exhibit antimicrobial properties against various pathogens, indicating potential use in treating infections .
- Anticancer Properties : Some derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Aldose reductase inhibition | |
| Antimicrobial | Activity against Gram-positive bacteria | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
-
Aldose Reductase Inhibition :
- A study demonstrated that oxadiazole derivatives could effectively inhibit aldose reductase, leading to decreased sorbitol accumulation in diabetic models. This suggests potential for managing diabetic complications through modulation of the polyol pathway .
- Antimicrobial Efficacy :
- Anticancer Activity :
Q & A
Basic Question: What are the standard synthetic routes for N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide, and how are yields optimized?
Methodological Answer:
The synthesis typically involves:
Oxadiazole Ring Formation : Cyclization of thiosemicarbazides using dehydrating agents like POCl₃ or PPA under reflux (80–100°C, 6–8 hours) .
Substitution at Oxadiazole C5 : Coupling oxolan-2-yl groups via nucleophilic displacement or Suzuki-Miyaura cross-coupling (e.g., Pd(PPh₃)₄ catalyst, DMF solvent, 60°C) .
Benzamide Linkage : Amide bond formation using 3-phenoxybenzoyl chloride in dry THF with triethylamine (0–5°C, 12 hours) .
Yield Optimization :
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to reduce side products.
- Use anhydrous solvents and inert atmosphere (N₂/Ar) to prevent hydrolysis of reactive intermediates .
Advanced Question: How can researchers resolve contradictions in reported bioactivity data for oxadiazole derivatives like this compound?
Methodological Answer:
Contradictions often arise from:
- Variability in Substituent Effects : For example, electron-withdrawing groups (e.g., -CF₃) on the benzamide moiety enhance antimicrobial activity but reduce solubility, leading to inconsistent IC₅₀ values .
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (e.g., LOX vs. COX) can skew results. Standardize assays using positive controls (e.g., doxorubicin for cytotoxicity) .
Resolution Strategy : - Perform structure-activity relationship (SAR) studies with a congeneric series (e.g., varying oxolan substituents) to isolate contributing factors .
- Validate findings across multiple labs using harmonized protocols (e.g., OECD guidelines for cytotoxicity) .
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify oxolan protons (δ 4.5–5.0 ppm, multiplet) and oxadiazole carbons (δ 155–165 ppm) .
- ESI-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
- HPLC : Assess purity (>95%) using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
Advanced Question: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- DFT Calculations : Predict solubility and logP using Gaussian09 with B3LYP/6-31G(d) basis sets. For example, oxolan’s ether oxygen enhances hydrophilicity (logP reduction by ~0.5 units) .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., α-glucosidase). Prioritize derivatives with hydrogen bonds to catalytic residues (e.g., Asp214) .
- ADMET Prediction : SwissADME or PreADMET to assess BBB permeability and CYP450 inhibition risks .
Basic Question: What biological assays are recommended for initial evaluation of this compound?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution (CLSI M07-A10) against S. aureus (ATCC 29213) and E. coli (ATCC 25922), with MIC ≤16 µg/mL considered active .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2), comparing IC₅₀ to normal cells (e.g., HEK293) .
- Enzyme Inhibition : Spectrophotometric assays for α-glucosidase (λ = 405 nm) and lipoxygenase (λ = 234 nm) .
Advanced Question: How to design experiments to elucidate the mechanism of action against enzyme targets?
Methodological Answer:
- Kinetic Studies : Vary substrate concentrations (e.g., 0.1–10 mM pNPG for α-glucosidase) to determine inhibition type (competitive/uncompetitive) .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) between the compound and purified enzymes (e.g., α-glucosidase) .
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., PDB ID 5NN8) to identify binding site interactions .
Basic Question: What structural features influence the compound’s stability in physiological conditions?
Methodological Answer:
- Oxadiazole Ring : Susceptible to hydrolysis under acidic conditions (pH <3). Stabilize via electron-donating substituents (e.g., oxolan) .
- Benzamide Linkage : Amide bonds resist enzymatic cleavage but may degrade in serum after 24 hours (validate via LC-MS stability assays) .
Advanced Question: How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Methodological Answer:
Core Modifications : Synthesize analogs with thiadiazole (replacing oxadiazole) or furan (replacing oxolan) and compare bioactivity .
Substituent Variation :
- Table 1 : Bioactivity of Derivatives
| Substituent at C5 (Oxadiazole) | IC₅₀ (α-Glucosidase, µM) | LogP |
|---|---|---|
| Oxolan-2-yl | 12.3 ± 1.2 | 2.8 |
| Thiophen-2-yl | 8.7 ± 0.9 | 3.1 |
| 4-Methylbenzyl | 25.4 ± 2.1 | 3.5 |
| Data adapted from |
Statistical Analysis : Use PCA or CoMFA to correlate structural descriptors (e.g., Hammett σ) with activity .
Advanced Question: How to address low reproducibility in synthetic yields across labs?
Methodological Answer:
- Critical Factors :
- Protocol Harmonization : Share detailed step-by-step videos or SOPs via platforms like Zenodo to standardize techniques .
Advanced Question: What strategies mitigate off-target effects in in vivo studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
